molecular formula C10H20N2O3 B6357929 tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1450635-01-4

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6357929
CAS No.: 1450635-01-4
M. Wt: 216.28 g/mol
InChI Key: SSPONZFWUHWNBI-SFYZADRCSA-N
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Description

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a versatile organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique stereochemistry, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions starting from appropriate precursors.

  • Introduction of the hydroxyl group: : This is often done via hydroxylation reactions.

  • Addition of the aminomethyl group: : This step involves nucleophilic substitution reactions.

  • Protection of the carboxylate group: : This is usually done using tert-butyl groups for protection.

Industrial Production Methods

For industrial-scale production, more efficient and scalable methods are employed:

  • Catalytic processes: : Utilizing catalysts to improve yields and reaction rates.

  • Continuous flow reactors: : For more controlled and efficient reactions.

  • Advanced purification techniques: : Ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form various oxidized derivatives.

  • Reduction: : Aminomethyl group reduction can yield different amine derivatives.

  • Substitution: : Both the hydroxyl and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Such as potassium permanganate or chromium trioxide.

  • Reduction Reagents: : Such as lithium aluminium hydride or hydrogen with a suitable catalyst.

  • Substitution Conditions: : Often involve bases or acids depending on the specific reaction mechanism.

Major Products Formed

  • Oxidized derivatives: : Formed from oxidation of the hydroxyl group.

  • Reduced amines: : Formed from reduction of the aminomethyl group.

  • Various substituted products: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions.

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Medicine

In medicine, it is explored for its potential pharmacological properties, such as its ability to interact with specific biological targets, possibly leading to new therapeutic agents.

Industry

In industry, it serves as a precursor in the production of various chemicals and materials, highlighting its versatility and importance.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and aminomethyl groups play crucial roles in binding and reactivity. This interaction can modulate biological pathways, leading to its potential effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,3S)-2-(methylamino)-3-hydroxypyrrolidine-1-carboxylate: : Similar structure but with a methylamino group.

  • tert-Butyl (2R,3S)-2-(aminomethyl)-3-oxopyrrolidine-1-carboxylate: : Similar structure but with an oxo group.

Uniqueness

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is unique in its specific arrangement of functional groups and stereochemistry, which imparts distinct chemical and biological properties, setting it apart from similar compounds.

So, there you have it. Deep dive into the science and practicality of this compound!

Properties

IUPAC Name

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPONZFWUHWNBI-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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